
Bendazac L-lysine
Descripción general
Descripción
Bendazac L-lisina es un compuesto formado por la combinación de bendazac y L-lisina. Bendazac es un derivado del ácido oxacético conocido por sus propiedades antiinflamatorias, antinecróticas, coleréticas y antilipémicas. Se ha estudiado principalmente por su capacidad para inhibir la desnaturalización de proteínas, lo cual es particularmente útil para controlar y retrasar la progresión de las cataratas oculares .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Bendazac L-lisina se puede sintetizar haciendo reaccionar bendazac con L-lisina en una proporción molar de 1:1. La reacción generalmente implica métodos de coprecipitación y co-molienda. Los complejos de fármacos-lisina se caracterizan por su solubilidad, coeficiente de reparto, calorimetría diferencial de barrido (DSC), espectroscopia infrarroja por transformada de Fourier (FTIR), microscopía electrónica de barrido (SEM), tasa de disolución y permeabilidad .
Métodos de producción industrial
La producción industrial de bendazac L-lisina implica la adopción de bendazac o sus análogos y L-lisina o L-histidina como materias primas. Las materias primas se hacen reaccionar y se salifican en una solución acuosa .
Análisis De Reacciones Químicas
Reaction Conditions:
-
Solvents : 95% ethanol (for bendazac) and purified water (for L-lysine).
-
Molar Ratios : Bendazac : L-lysine : ethanol : water = 1 : 0.555 : 8 : 1.5.
-
Temperature : 60–70°C during dissolution and reaction.
-
Crystallization : 16–24 hours at 20–30°C.
Procedure ( ):
-
Bendazac is dissolved in 95% ethanol under stirring and heating (60–70°C).
-
L-lysine is dissolved separately in purified water.
-
The two solutions are combined, stirred at 60–70°C for 30 minutes, and filtered.
-
The crude product is recrystallized using a 1:5.4:1.2 ratio of crude product : ethanol : water.
Outcomes:
Parameter | Value |
---|---|
Total Yield | >80% |
Purity | 99–101% |
Impurity A* | <0.05% (or undetected) |
Total Impurities | <0.2% |
Impurity A: 3-hydroxy-1-benzylindazol, a degradation byproduct ( ).
Degradation and Stability
Bendazac L-lysine exhibits sensitivity to oxidative and thermal conditions, necessitating strict control during synthesis and storage.
Key Findings:
-
Antioxidant Activity : this compound acts as a free radical scavenger, inhibiting hyaluronic acid depolymerization by hydroxyl (OH·) and superoxide (O₂·⁻) radicals ( ).
-
Thermal Stability : Degradation occurs above 70°C, with impurity formation accelerated in acidic or alkaline environments ( ).
-
Complexation Stability : Co-precipitation with L-lysine enhances solubility and permeability, as confirmed by dissolution rate and partition coefficient studies ( ).
Metabolic Reactions
In vivo, this compound dissociates into bendazac and lysine. Bendazac undergoes hepatic metabolism ( ):
Metabolic Pathway:
-
Hydroxylation : >60% of bendazac is converted to 5-hydroxybendazac (primary metabolite).
-
Glucuronidation : Metabolites are conjugated with glucuronic acid for renal excretion.
-
Excretion : 15% of the dose is excreted unchanged in urine.
Pharmacokinetic Data ( ):
Parameter | Value |
---|---|
Bioavailability | High (via oral route) |
Protein Binding | >99% (albumin-bound) |
Volume of Distribution | 0.16 L/kg |
Analytical Characterization
Reaction products are validated using:
-
DSC/TGA : Thermal behavior analysis.
-
FTIR : Confirmation of functional groups (e.g., carboxylic acid-lysine interaction).
-
SEM : Morphological assessment of crystalline structure ( ).
Industrial-Scale Optimization
Pilot-scale batches (e.g., 3.00 kg bendazac input) achieved consistent results ( ):
Batch Lot | Crude Product Yield | Final Product Yield | Purity |
---|---|---|---|
20120901 | 4.08 kg | 3.64 kg | 99.5% |
20120902 | 4.21 kg | 3.67 kg | 99.8% |
20120903 | 4.20 kg | 3.72 kg | 99.6% |
Aplicaciones Científicas De Investigación
Bendazac lysine is a non-steroidal anti-inflammatory drug (NSAID) that has been used in various formulations, including eye drops for cataracts and topical creams for skin conditions . While it has been withdrawn or discontinued in many regions due to potential hepatotoxicity, some areas may still offer it as a topical anti-inflammatory or analgesic cream or as an eye drop .
Ocular Applications
- Cataract Treatment : Bendazac lysine has been studied for its potential to stabilize the progression of lens opacification in patients with cataracts . It inhibits the denaturation of proteins, which is a key factor in cataract development . Some studies suggest that bendazac lysine can stabilize lens opacification, with preliminary studies using 0.5% eye drops showing results comparable to oral treatment .
- Pharmacodynamics in Ocular Health: Bendazac demonstrates an antidenaturant action on proteins, inhibiting the denaturation of ocular lens proteins caused by heat, ultraviolet radiation, free radicals, and other chemicals . It is believed to prevent the binding of chemicals like cyanates or sugars, with its metabolite 5-hydroxybendazac inhibiting the glycosylation of lens proteins by sugars . Bendazac may also act as a free radical scavenger, preventing the oxidation of lens proteins .
Dermal Applications
- Anti-inflammatory Effects: Topical bendazac has demonstrated anti-inflammatory effects in both animal models and clinical studies, effectively treating various dermatoses, especially those with a necrotic component . It is used to treat conditions like local pain, inflammation, dermatitis, eczema, pruritis, hives, insect bites, burns, and erythema .
Other Potential Applications
- Solubility and Permeability Enhancement: L-lysine, when complexed with drugs like bendazac, can significantly enhance their solubility and dissolution rates . In one study, bendazac-lysine complexes showed solubility enhancement factors ranging from 68- to 433-fold increases and enhanced dissolution rates by up to 6 times, compared to the drug alone .
- Choleretic and Antilipidaemic Activities: Bendazac has demonstrated choleretic and antilipidaemic activities, which have resulted in substantial reductions in beta/alpha lipoprotein ratio, and total lipid, total cholesterol, and triglyceride levels in patients with dyslipidemia when administered orally as bendazac lysine 500 mg three times daily .
- Aldose Reductase Inhibition: Bendazac lysine (BDL) may have a role as an aldose reductase (AR) inhibitor, potentially offering a preventive or therapeutic effect in treating diabetic nephropathy (DN) . BDL can significantly reduce blood glucose levels .
Adverse Effects and Safety Concerns
- Hepatotoxicity: Bendazac lysine has been associated with potential hepatotoxicity, with case reports documenting increases in serum transaminases in patients undergoing oral and eye drop therapy . This has led to its discontinuation or withdrawal in various international regions .
- Gastrointestinal Disturbances: Dose-related laxative effects and other gastrointestinal disturbances are the most common adverse effects associated with oral therapy . A transient burning sensation is the most commonly reported symptom with eye drop application .
Data Table
Case Studies
While specific detailed case studies were not available in the search results, several findings allude to clinical experiences:
- Hepatotoxicity Cases: Reports detail cases of hepatotoxicity associated with bendazac lysine use, indicated by reversible increases in hepatic enzymes .
- Efficacy in Cataract Patients: Preliminary studies suggest that bendazac lysine can stabilize the progression of lens opacification in patients with cataracts .
- Blood-Retinal Barrier Improvement: Some preliminary studies have suggested an apparent improvement of the blood-retinal barrier in diabetic patients using bendazac lysine 500 mg three times a day for three to six months .
Mecanismo De Acción
Bendazac L-lisina ejerce sus efectos inhibiendo la desnaturalización de proteínas. Esta acción es particularmente útil en el manejo de las cataratas oculares, donde la desnaturalización de proteínas conduce a la opacificación del cristalino. Los mecanismos precisos involucran interacciones con las proteínas del cristalino, evitando su agregación y precipitación .
Comparación Con Compuestos Similares
Compuestos similares
Quercetina-L-lisina: Otro compuesto formado por la combinación de quercetina con L-lisina, utilizado para mejorar la solubilidad y la permeabilidad.
Rutina-L-lisina: Similar a bendazac L-lisina, este compuesto se utiliza para mejorar la solubilidad y la permeabilidad de la rutina.
Singularidad
Bendazac L-lisina es único debido a su acción específica sobre la inhibición de la desnaturalización de proteínas, lo que lo hace particularmente efectivo en el manejo de las cataratas. Su combinación con L-lisina mejora su solubilidad y permeabilidad, haciéndolo más efectivo que su compuesto madre .
Actividad Biológica
Bendazac L-lysine, a derivative of bendazac, is primarily recognized for its applications in treating cataracts and its significant biological activities. This article explores the compound's biological activity, focusing on its mechanisms, pharmacological properties, clinical findings, and potential adverse effects.
Overview of this compound
Bendazac is an oxyacetic acid with several pharmacological properties, including anti-inflammatory, antinecrotic, choleretic, and antilipidemic effects. Its primary mechanism involves inhibiting the denaturation of lens proteins , which is crucial for managing cataracts. The lysine salt form enhances oral absorption compared to the parent compound, making it more effective in clinical settings .
The protective effect of this compound against lens protein denaturation has been documented both in vitro and in vivo. Key mechanisms include:
- Inhibition of Protein Denaturation : Bendazac inhibits the denaturation of various proteins, particularly in ocular tissues. It prevents oxidative damage and the binding of harmful chemicals that lead to cataract formation .
- Antioxidant Activity : Bendazac exhibits free radical scavenging properties, reducing oxidative stress on lens proteins .
- Anti-inflammatory Effects : The compound also demonstrates non-steroidal anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which are involved in prostaglandin synthesis .
Pharmacokinetics
This compound is well absorbed when administered orally, achieving peak plasma concentrations between 35 to 55 mg/L within 0.5 to 1 hour post-administration. It is highly bound to plasma proteins (>99%) and primarily metabolized in the liver . The volume of distribution is reported at 0.16 L/kg, with over 60% excreted as metabolites in urine .
Case Studies and Clinical Trials
- Cataract Management : Clinical studies have shown that oral administration of bendazac lysine (500 mg three times daily) can stabilize lens opacification in cataract patients. Improvements in visual acuity were noted, although some studies question the reliability of this metric as an indicator of lens status .
- Diabetic Retinopathy : Preliminary observations indicated that bendazac lysine may improve the blood-retinal barrier in diabetic patients with mild retinopathy, suggesting a protective role against diabetic complications .
- Topical Applications : Topical formulations have also demonstrated efficacy in treating dermatoses with necrotic components and have been well-tolerated in clinical settings .
Adverse Effects
Despite its therapeutic benefits, this compound has been associated with hepatotoxicity. Two case reports highlighted reversible increases in hepatic enzymes linked to its use, indicating potential liver injury . Monitoring liver function is advised for patients undergoing treatment.
Summary of Findings
Parameter | Details |
---|---|
Mechanism | Inhibits protein denaturation; antioxidant |
Pharmacokinetics | Well absorbed; high plasma protein binding |
Clinical Use | Effective for cataracts; improves visual acuity |
Adverse Effects | Potential hepatotoxicity |
Propiedades
Número CAS |
81919-14-4 |
---|---|
Fórmula molecular |
C22H28N4O5 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-(1-benzylindazol-3-yl)oxyacetic acid;2,6-diaminohexanoic acid |
InChI |
InChI=1S/C16H14N2O3.C6H14N2O2/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;7-4-2-1-3-5(8)6(9)10/h1-9H,10-11H2,(H,19,20);5H,1-4,7-8H2,(H,9,10) |
Clave InChI |
OCOCFNMFLNFNIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)CC(C(=O)O)N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)CC(C(=O)O)N |
Apariencia |
Solid powder |
Key on ui other cas no. |
81919-14-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AF 1934 AF-1934 Bendalina Bendaline bendazac lysine bendazac lysine salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action attributed to Bendazac lysine in the context of cataract treatment?
A1: Bendazac lysine's primary mechanism of action involves inhibiting protein denaturation. [, ] Cataracts are primarily thought to arise from the denaturation, aggregation, and subsequent precipitation of lens proteins. [] By preventing protein denaturation, Bendazac lysine may delay this process.
Q2: How does Bendazac lysine compare to other anti-cataract agents in terms of efficacy?
A2: While some studies suggest that Bendazac lysine may delay cataract progression, further research is needed to definitively establish its efficacy and compare it to other treatments. [] One study found that the effect of N-acetyl-carnosine eye drops, in a rat model of selenite-induced cataract, was comparable to that of both pirenoxine sodium and Bendazac lysine eye drops. []
Q3: Beyond cataracts, are there other potential therapeutic applications being investigated for Bendazac lysine?
A3: Yes, research suggests Bendazac lysine might have protective effects against diabetic peripheral neuropathy [] and early diabetic nephropathy [, ]. These effects are attributed to multiple mechanisms, including:
- Blood glucose regulation: Bendazac lysine may help regulate blood glucose levels, a crucial factor in diabetic complications. [, , ]
- Antioxidant activity: It exhibits antioxidant properties, combating oxidative stress associated with these conditions. [, , , , ]
- Inhibition of aldose reductase: Bendazac lysine inhibits this enzyme, which plays a role in diabetic complications. [, , , ]
- Reduction of advanced glycation end products: It may lower the levels of these harmful compounds implicated in diabetic complications. [, , ]
Q4: Are there any studies investigating the use of Bendazac lysine in preventing secondary cataract formation after intraocular lens (IOL) implantation?
A4: Yes, in vitro studies have shown that Bendazac lysine can inhibit the adhesion of human lens epithelial cells (HLE-B3) to polymethylmethacrylate (PMMA) IOLs. [] This suggests a potential benefit in preventing secondary cataract development after IOL implantation, though further in vivo studies are needed to confirm this effect.
Q5: What is the molecular formula and weight of Bendazac lysine?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Bendazac lysine. To obtain this information, it's recommended to refer to resources like PubChem or DrugBank.
Q6: Is there any spectroscopic data available characterizing Bendazac lysine's structure?
A6: The provided abstracts don't delve into the spectroscopic characterization of Bendazac lysine. Techniques like NMR, IR, and Mass spectrometry would be valuable in elucidating its structure.
Q7: How does Bendazac lysine's stability in eye drop formulations impact its use?
A7: Bendazac lysine eye drops can be formulated to be stable, ensuring reliable dosing and patient safety. [, ] Research has explored the use of various preservatives, stabilizers, and thickening agents to enhance stability and reduce irritation. [, ]
Q8: What strategies have been explored to improve the stability and bioavailability of Bendazac lysine formulations, particularly for oral administration?
A8: Studies have explored different formulation compositions for Bendazac lysine tablets using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [, ] These methods help identify excipients that don't interact negatively with the drug and optimize its stability.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Bendazac lysine?
A9: Pharmacokinetic studies in humans have shown that Bendazac lysine is absorbed after oral administration, reaching peak plasma concentrations in about an hour. [] Approximately 5.5% of the drug is excreted unchanged in the urine within 24 hours. [] The remaining metabolic fate of Bendazac lysine requires further investigation.
Q10: Does Bendazac lysine cross the blood-retinal barrier, and if so, what implications does this have for its therapeutic use?
A10: Yes, Bendazac lysine has been shown to cross the blood-retinal barrier. [, ] This property is crucial for its potential in treating diabetic retinopathy and other ocular conditions affecting the retina.
Q11: What are the known side effects associated with Bendazac lysine administration?
A11: Bendazac lysine is generally well-tolerated. The most common side effects reported with oral administration are gastrointestinal disturbances, including dose-related laxative effects. [] Transient burning sensations are the most common complaint associated with eye drop application. [] Rarely, Bendazac lysine may be associated with hepatotoxicity. []
Q12: Are there any concerns regarding the long-term use of Bendazac lysine?
A12: Long-term safety data for Bendazac lysine is limited. While initial studies indicate good tolerability, further research is necessary to evaluate the potential for long-term adverse effects.
Q13: What analytical techniques are commonly employed to quantify Bendazac lysine in various matrices?
A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Bendazac lysine in biological samples and formulations. [, , , ] Various detection methods, including UV and fluorescence, can be coupled with HPLC.
Q14: Have any impurities been identified in Bendazac lysine formulations, and what is their significance?
A14: Yes, a novel process-related impurity has been identified in commercial Bendazac lysine eye drops using LC-ESI-QTOF/MS/MS and NMR techniques. [] Identifying and characterizing such impurities is essential for ensuring the safety and efficacy of the drug product.
Q15: What are some promising areas for future research on Bendazac lysine?
A15: Promising research avenues include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.